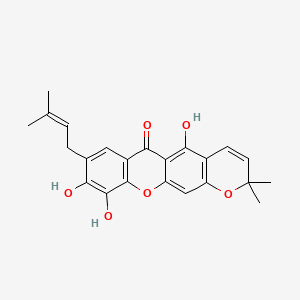

7-Prenyljacareubin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Prenyljacareubin is a natural xanthone compound found in the stem barks of Garcinia paucinervis . It is characterized by its yellow crystalline solid form and special aromatic odor . This compound has shown moderate cytotoxic activity against various cancer cell lines, including HL-60, SMMC-7721, A549, MCF-7, and SW480 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Prenyljacareubin can be synthesized through chemical reactions such as tandem reactions and photochemical reactions . These methods involve the use of various reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural plants. The extraction process typically includes grinding and leaching of the plant material, followed by solvent volatilization and purification steps .

Análisis De Reacciones Químicas

Types of Reactions: 7-Prenyljacareubin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Aplicaciones Científicas De Investigación

7-Prenyljacareubin has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in various chemical studies and assays.

Medicine: Research is ongoing to explore its potential therapeutic applications in cancer treatment.

Industry: It is used in the development of new pharmaceuticals and chemical products.

Mecanismo De Acción

The mechanism of action of 7-Prenyljacareubin involves its interaction with cellular targets and pathways. It exerts its effects by inducing cytotoxicity in cancer cells, which may involve the disruption of cellular processes and the induction of apoptosis . The specific molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Jacareubin: Another xanthone compound with similar cytotoxic properties.

Mangostin: A xanthone found in mangosteen with known anticancer properties.

Garcinone E: A xanthone with potent anticancer activity.

Uniqueness: 7-Prenyljacareubin is unique due to its specific prenylated structure, which contributes to its distinct biological activity and cytotoxic effects . Its moderate cytotoxic activity against a range of cancer cell lines makes it a valuable compound for further research and potential therapeutic applications.

Actividad Biológica

7-Prenyljacareubin is a prenylated xanthone derived from various plant species, particularly those in the family Clusiaceae. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its prenyl group, which enhances its lipophilicity and biological activity. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits significant inhibitory effects on both bacterial and fungal strains.

- Bacterial Inhibition : Research indicates that this compound shows activity against drug-resistant strains of Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

- Fungal Inhibition : The compound has also demonstrated antifungal properties, particularly against Candida albicans and other clinically relevant fungi. It was found to enhance the efficacy of standard antifungal agents when used in combination .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is attributed to the modulation of NF-κB signaling pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against MRSA strains isolated from clinical samples. The findings revealed that the compound significantly reduced bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models of inflammation showed that administration of this compound resulted in a marked reduction in paw edema induced by carrageenan injection. Histological analysis confirmed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory markers in treated animals compared to controls.

Propiedades

IUPAC Name |

5,9,10-trihydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)5-6-12-9-14-20(26)17-16(28-22(14)21(27)18(12)24)10-15-13(19(17)25)7-8-23(3,4)29-15/h5,7-10,24-25,27H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBCRWZDPJSICF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.